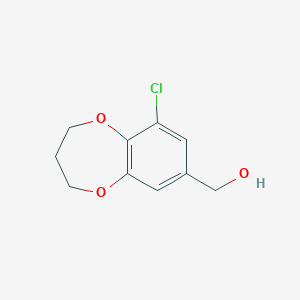

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol” is a chemical compound that is derived from 3,4-Dihydro-2H-1,5-benzodioxepin . The molecular weight of this compound is 213.66 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . The process involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds are then characterized by various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNCc1cc (Cl)c2OCCCOc2c1 . The InChI representation is 1S/C10H12ClNO2/c11-8-4-7 (6-12)5-9-10 (8)14-3-1-2-13-9/h4-5H,1-3,6,12H2 .

Wissenschaftliche Forschungsanwendungen

Aromatization and Methylation in Catalyst Studies

Methanol, a key component in the structure of the compound , plays a crucial role in catalyst research. In a study by Barthos et al. (2007), methanol was used to investigate the aromatization of methanol and methylation of benzene over Mo2C/ZSM-5 catalysts. This research is significant for understanding the chemical reactions and pathways involved in catalysts, particularly in the conversion of methanol into ethylene and aromatics (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).

Synthesis and Structural Characterization of Complexes

Methanol also finds application in the synthesis and structural characterization of lanthanide complexes. A study by Xu et al. (2002) utilized methanol in the preparation of nonanuclear lanthanide oxo-hydroxo complexes. These complexes are valuable for their potential applications in various fields like material science and catalysis (Xu, Wang, He, Lü, Liao, & Yan, 2002).

Hydrogenolysis of Benzylic Compounds

In a study by Lin et al. (2013), the hydrogenolysis of benzylic alcohols and their derivatives was successfully demonstrated using methanol. This research is crucial for understanding the chemical transformations and potential applications of methanol in organic synthesis (Lin, Yen, Hsu, & Tan, 2013).

Methanol Conversion in Zeolites

Research by Schulz (2010) delved into the deactivation of acidic zeolite catalysts during methanol conversion, providing insights into the mechanistic interference caused by spatial constraints. This study contributes to the broader understanding of methanol's role in catalytic processes (Schulz, 2010).

Eigenschaften

IUPAC Name |

(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5,12H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOWJYPRQLIBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)CO)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2978994.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)

![N-(3-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2979000.png)

![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)

![N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide](/img/structure/B2979008.png)

![1-(2-chlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2979009.png)

![2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2979015.png)